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Compound of Interest

Compound Name: (+)-3-Methylcyclohexanone

Cat. No.: B081377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-3-Methylcyclohexanone, a chiral cyclic ketone, serves as a valuable stereospecific

building block in the synthesis of complex organic molecules, including pharmaceutical

intermediates and active pharmaceutical ingredients (APIs). Its rigid cyclohexanone core and

defined stereochemistry at the C3 position make it an attractive starting material for introducing

chirality into target molecules. This document provides an overview of its applications, key

chemical transformations, and detailed experimental protocols for its use in pharmaceutical

synthesis.

While direct incorporation of the (+)-3-methylcyclohexanone moiety into blockbuster drugs is

not extensively documented, its primary utility lies in its role as a precursor to more

functionalized chiral intermediates. One such key intermediate is (R)-3-

(hydroxymethyl)cyclohexanone, which has documented applications in the synthesis of anti-

inflammatory and antiviral agents. This application note will detail the properties of (+)-3-
Methylcyclohexanone and focus on its conversion to valuable downstream intermediates for

pharmaceutical development.
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Physicochemical Properties of (+)-3-
Methylcyclohexanone
A summary of the key physical and chemical properties of (+)-3-Methylcyclohexanone is

presented below. This data is essential for its proper handling, storage, and use in chemical

synthesis.

Property Value Reference

CAS Number 13368-65-5

Molecular Formula C₇H₁₂O [1]

Molecular Weight 112.17 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 168-169 °C (lit.)

Density 0.916 g/mL at 25 °C (lit.)

Refractive Index n20/D 1.446 (lit.)

Optical Activity [α]24/D +13.5°, neat

Enantiomeric Excess ee: 99% (GLC)

Key Synthetic Applications and Transformations
The synthetic utility of (+)-3-Methylcyclohexanone is primarily centered on stereoselective

transformations of its ketone functionality and modifications of the cyclohexane ring. Two key

transformations are highlighted below: stereoselective reduction to chiral alcohols and Baeyer-

Villiger oxidation to lactones.

Stereoselective Reduction to (1R,3R)-3-
Methylcyclohexanol
The ketone moiety of (+)-3-Methylcyclohexanone can be stereoselectively reduced to the

corresponding alcohol, yielding (1R,3R)-3-Methylcyclohexanol. This transformation is crucial for
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introducing a new stereocenter with a defined configuration, which can be a key step in the

synthesis of various pharmaceutical building blocks.

Caption: Stereoselective reduction of (+)-3-Methylcyclohexanone.

This protocol describes a general procedure for the asymmetric reduction of a ketone using a

chiral catalyst, which can be adapted for (+)-3-Methylcyclohexanone.

Materials:

(+)-3-Methylcyclohexanone (1.0 eq)

Chiral Ruthenium or Rhodium catalyst (e.g., Noyori's catalyst, 0.01 eq)

Isopropanol (solvent and hydride source)

Inert atmosphere (Nitrogen or Argon)

Anhydrous reaction vessel

Procedure:

In a flame-dried, inert-atmosphere-purged reaction vessel, dissolve the chiral catalyst in

anhydrous isopropanol.

Add (+)-3-Methylcyclohexanone to the solution.

Heat the reaction mixture to the optimal temperature for the chosen catalyst (typically 40-80

°C).

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, cool the reaction to room temperature.

Remove the solvent under reduced pressure.

Purify the resulting alcohol by silica gel column chromatography.
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Expected Outcome: This procedure is expected to yield (1R,3R)-3-Methylcyclohexanol with

high diastereomeric and enantiomeric excess, depending on the chosen catalyst and reaction

conditions.

Baeyer-Villiger Oxidation to Chiral Lactones
The Baeyer-Villiger oxidation of (+)-3-Methylcyclohexanone offers a pathway to chiral

caprolactones. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl

group. However, the oxidation of unsymmetrical ketones like 3-methylcyclohexanone can lead

to a mixture of regioisomeric lactones.[2] The regioselectivity is influenced by the migratory

aptitude of the adjacent carbon atoms.

Caption: Baeyer-Villiger oxidation of (+)-3-Methylcyclohexanone.

This protocol outlines a general procedure for the Baeyer-Villiger oxidation of a cyclic ketone

using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

(+)-3-Methylcyclohexanone (1.0 eq)

m-CPBA (1.1 eq)

Dichloromethane (DCM) as solvent

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium sulfite solution

Brine

Procedure:

Dissolve (+)-3-Methylcyclohexanone in DCM in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Add m-CPBA portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction to stir at 0 °C and then warm to room temperature.

Monitor the reaction by TLC until the starting material is consumed.

Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess

peroxide.

Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-

chlorobenzoic acid, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the resulting lactone mixture by column chromatography.

Note on Regioselectivity: The Baeyer-Villiger oxidation of 3-methylcyclohexanone often yields a

mixture of 3-methyl-ε-caprolactone and 5-methyl-ε-caprolactone.[2] The ratio of these products

can be influenced by the choice of peroxy acid and reaction conditions.

Conversion to (R)-3-(hydroxymethyl)cyclohexanone:
A Key Pharmaceutical Intermediate
A significant application of (+)-3-Methylcyclohexanone is its potential conversion to (R)-3-

(hydroxymethyl)cyclohexanone, a versatile chiral building block for synthesizing anti-

inflammatory and antiviral drug candidates. While a direct, high-yielding conversion is not

prominently reported, a plausible synthetic route involves the stereoselective reduction of the

ketone followed by oxidation of the methyl group or a related functional group transformation. A

more documented approach to obtaining enantiomerically pure (R)-3-

(hydroxymethyl)cyclohexanone is through the resolution of the racemic mixture.

Caption: Enantioselective synthesis of (R)-3-(hydroxymethyl)cyclohexanone.

Application in the Synthesis of Anti-Inflammatory
Agents
(R)-3-(hydroxymethyl)cyclohexanone is a key precursor in the synthesis of TBE-31, a potent

activator of the Keap1/Nrf2/antioxidant response element pathway, which is crucial for cellular
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defense against oxidative stress and inflammation.

Application in the Synthesis of Antiviral Agents
This chiral intermediate is also utilized in the synthesis of carbocyclic nucleoside analogues,

which are effective antiviral agents against viruses such as herpes simplex virus (HSV),

varicella-zoster virus (VZV), and human immunodeficiency virus (HIV). The carbocyclic

structure enhances metabolic stability compared to natural nucleosides.

This protocol details a widely used method to obtain the enantiomerically pure (R)-enantiomer.

[3]

Materials:

Racemic 3-(hydroxymethyl)cyclohexanone (1.0 eq)

Porcine Pancreatic Lipase (PPL)

Vinyl acetate (acyl donor, 1.5 eq)

Anhydrous diisopropyl ether (solvent)

Procedure:

In a dry flask, dissolve racemic 3-(hydroxymethyl)cyclohexanone in anhydrous diisopropyl

ether.

Add vinyl acetate to the solution.

Add Porcine Pancreatic Lipase to the mixture.

Stir the suspension at room temperature.

Monitor the reaction by TLC or GC to determine the point of approximately 50% conversion.

Once ~50% conversion is reached, filter off the enzyme.

Wash the enzyme with diisopropyl ether and combine the filtrates.
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Concentrate the solvent under reduced pressure.

Separate the resulting (R)-3-(acetoxymethyl)cyclohexanone from the unreacted (S)-3-

(hydroxymethyl)cyclohexanone by silica gel column chromatography.

Hydrolyze the acetate group of the purified (R)-3-(acetoxymethyl)cyclohexanone using a mild

base (e.g., potassium carbonate in methanol/water) to yield the desired (R)-3-

(hydroxymethyl)cyclohexanone.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution:

Lipase Acyl Donor Solvent Product Yield (%)
Enantiomeri
c Excess
(ee, %)

Porcine

Pancreatic

Lipase (PPL)

Vinyl acetate
Diisopropyl

ether

(R)-3-

(acetoxymeth

yl)cyclohexan

one

~45-50 >95

Conclusion
(+)-3-Methylcyclohexanone is a valuable chiral starting material in pharmaceutical synthesis,

primarily serving as a precursor to more complex, functionalized chiral building blocks. Its

stereochemistry can be effectively transferred through transformations such as stereoselective

reductions and, with careful control of regioselectivity, Baeyer-Villiger oxidations. Its potential

conversion to key intermediates like (R)-3-(hydroxymethyl)cyclohexanone opens pathways to

the synthesis of promising anti-inflammatory and antiviral drug candidates. The protocols and

data presented herein provide a foundation for researchers to explore the synthetic potential of

(+)-3-Methylcyclohexanone in drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3R_-3-methylcyclohexan-1-one
https://pubchem.ncbi.nlm.nih.gov/compound/3R_-3-methylcyclohexan-1-one
https://periodicoscientificos.ufmt.br/revistapanoramica/index.php/revistapanoramica/article/download/1096/19192295
https://www.benchchem.com/pdf/Enantioselective_Synthesis_of_R_3_hydroxymethyl_cyclohexanone_A_Technical_Guide.pdf
https://www.benchchem.com/product/b081377#applications-of-3-methylcyclohexanone-in-pharmaceutical-synthesis
https://www.benchchem.com/product/b081377#applications-of-3-methylcyclohexanone-in-pharmaceutical-synthesis
https://www.benchchem.com/product/b081377#applications-of-3-methylcyclohexanone-in-pharmaceutical-synthesis
https://www.benchchem.com/product/b081377#applications-of-3-methylcyclohexanone-in-pharmaceutical-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b081377?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

